uhpC protein - 142845-21-4

uhpC protein

Catalog Number: EVT-1519209
CAS Number: 142845-21-4
Molecular Formula: C8H11F3N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UhpC protein, part of the Uhp (Uptake of Hexose Phosphates) system, plays a crucial role in the transport and metabolism of hexose phosphates in bacteria. This protein is primarily found in Escherichia coli and is integral to the regulation of glucose-6-phosphate uptake. The Uhp system is known for its involvement in the signaling pathways that respond to external glucose availability, thus influencing metabolic processes.

Source

UhpC protein is encoded by the uhpC gene, which is located on the bacterial chromosome. It is expressed in response to specific environmental cues, particularly the presence of glucose-6-phosphate. The protein operates in conjunction with other components of the Uhp system, including UhpA and UhpT, to facilitate the transport and utilization of hexose phosphates.

Classification

UhpC protein belongs to a class of membrane proteins involved in transport mechanisms. It functions as a regulatory protein that interacts with other proteins within the Uhp system to modulate gene expression and transport activity.

Synthesis Analysis

Methods

The synthesis of UhpC protein can be achieved through various methods, including recombinant DNA technology. Typically, the uhpC gene is cloned into an expression vector and introduced into a suitable host organism, such as E. coli. The following steps outline the synthesis process:

  1. Gene Cloning: The uhpC gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells through heat shock or electroporation.
  3. Induction: Protein expression is induced using an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The expressed UhpC protein is purified using affinity chromatography techniques.

Technical Details

Recombinant UhpC can be synthesized in large quantities using high-yield expression systems. Techniques such as ultra-efficient solid-phase peptide synthesis (UE-SPPS) can also be employed for producing peptides that mimic UhpC's functional domains .

Molecular Structure Analysis

Structure

UhpC protein exhibits a complex structure characterized by multiple transmembrane domains that facilitate its function as a transporter. The precise three-dimensional structure can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Structural studies have revealed that UhpC contains hydrophobic regions essential for membrane integration, along with specific binding sites for glucose-6-phosphate. These features are critical for its role in substrate recognition and transport.

Chemical Reactions Analysis

Reactions

UhpC protein participates in several biochemical reactions, primarily related to the transport of hexose phosphates across bacterial membranes. The key reactions include:

  1. Binding: UhpC binds to glucose-6-phosphate.
  2. Transport: Upon binding, conformational changes occur that facilitate the translocation of glucose-6-phosphate through the membrane.
  3. Release: The substrate is released into the cytoplasm, where it can be utilized for metabolic processes.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR), which allow for real-time monitoring of binding and transport activities.

Mechanism of Action

Process

The mechanism by which UhpC functions involves several steps:

  1. Substrate Recognition: UhpC recognizes and binds to glucose-6-phosphate with high specificity.
  2. Conformational Change: Binding induces a conformational change that opens a channel through which the substrate can pass.
  3. Transport: The substrate is transported across the membrane via facilitated diffusion or active transport mechanisms.
  4. Release: Once inside the cell, glucose-6-phosphate is released for further metabolic processing.

Data

Studies utilizing isotopic labeling have demonstrated that UhpC effectively transports glucose-6-phosphate under varying concentrations, highlighting its efficiency and regulatory capabilities .

Physical and Chemical Properties Analysis

Physical Properties

UhpC protein has distinct physical properties that influence its function:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Solubility: Soluble in aqueous solutions under physiological conditions.

Chemical Properties

UhpC exhibits specific chemical properties relevant to its function:

  • Stability: Stable under physiological pH but sensitive to extreme conditions (e.g., high temperatures).
  • Binding Affinity: High affinity for glucose-6-phosphate, with Kd values typically in the low micromolar range.

Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and differential scanning calorimetry to evaluate thermal stability.

Applications

Scientific Uses

UhpC protein has several applications in scientific research:

  1. Metabolic Studies: Understanding how bacteria regulate glucose uptake can provide insights into metabolic pathways.
  2. Biotechnology: Engineering UhpC or its analogs could enhance microbial fermentation processes for biofuel production.
  3. Synthetic Biology: Utilizing UhpC in synthetic circuits could improve microbial efficiency in bioproduction systems.

Research on UhpC continues to expand our understanding of bacterial metabolism and offers potential applications in various biotechnological fields, including metabolic engineering and synthetic biology .

Structural Characterization of UhpC

Primary Sequence Analysis and Domain Architecture

UhpC (encoded by the uhpC gene) is a transmembrane regulatory protein in Escherichia coli and Salmonella typhimurium that enables cellular responses to extracellular glucose-6-phosphate (G6P). Its primary sequence comprises 402 amino acids with a molecular weight of approximately 43 kDa. Hydropathy analysis reveals multiple hydrophobic segments corresponding to transmembrane helices (TMHs). UhpC belongs to the Sugar Phosphate Transport (SPT) family and shares significant homology with the transporter UhpT (34% sequence identity), though it lacks transport capability itself. The protein features two signature motifs:

  • Motif A (residues 128–135): A conserved G-X-X-X-D/E-R/K-X-G-R sequence involved in substrate recognition.
  • Motif B (residues 298–305): A R-X-X-X-H-X-T/S-G sequence critical for proton coupling in MFS transporters [3] [6].

The N-terminal domain (residues 1–200) anchors the protein to the membrane, while the C-terminal domain (residues 201–402) includes a cytoplasmic regulatory segment essential for signal transduction.

Table 1: Key Domains in UhpC Primary Structure

DomainResidue RangeFunctional Significance
N-terminal TM bundle1–120Membrane anchoring; interaction with UhpB
Central hydrophilic loop121–180Signal transduction; regulatory mutations
C-terminal domain301–402UhpA interaction; constitutive activity site

Transmembrane Topology and Hydropathy Profiling

Hydropathy profiling (Kyte-Doolittle algorithm) predicts 10–12 transmembrane helices in UhpC, forming a central hydrophilic cavity for ligand interaction. This topology was experimentally validated using TnphoA translational fusions, which confirmed:

  • The N- and C-termini reside in the cytoplasm.
  • A large central hydrophilic loop (residues 121–180) is exposed to the cytoplasm and connects TM helices 6 and 7.
  • Insertional mutagenesis at position Leu¹⁵⁰ (within the central loop) causes constitutive UhpT expression, indicating this loop’s role in signal regulation [2] [6].The protein’s architecture facilitates conformational changes upon G6P binding, transitioning between inward- and outward-facing states typical of MFS transporters.

Comparative Structural Homology with UhpT and MFS Transporters

UhpC exhibits striking structural homology to its paralog UhpT and canonical Major Facilitator Superfamily (MFS) transporters:

  • UhpT homology: Both proteins share near-identical length (402 vs. 404 residues) and 12-TMH topology. However, UhpC lacks UhpT’s substrate translocation function due to divergent residues in the substrate-binding pocket (e.g., Arg¹⁴⁵ in UhpC vs. Glu¹⁴³ in UhpT) [1] [2].
  • MFS fold conservation: UhpC adopts the canonical MFS 12-helix bundle divided into N- and C-terminal domains (TMs 1–6 and 7–12). The "rocker-switch" mechanism enables conformational changes driven by proton gradients [3]. Key differences include:
  • A truncated cytoplasmic loop in UhpT.
  • Unique extracellular G6P-sensing residues in UhpC.

Table 2: Structural Comparison of UhpC, UhpT, and MFS Transporters

FeatureUhpCUhpTMFS Transporters
TM Helices10–121212 (conserved)
Central Loop Size60 residues (cytoplasmic)20 residuesVariable/absent
Substrate BindingG6P (regulatory)G6P (transport)H⁺/substrate symport
Conserved MotifsMotifs A & BMotifs A & BMotif A (universal)

Role of Conserved Arginine Residues in Ligand Binding

Arginine residues in UhpC are critical for coordinating the negatively charged phosphate group of G6P. Key residues include:

  • Arg⁷⁶: Positioned in TM helix 3, forms a hydrogen-bonding network with G6P’s phosphate moiety. Mutagenesis (e.g., Arg⁷⁶→Lys) reduces ligand sensitivity >10,000-fold, while isosteric substitution (e.g., canavanine) retains near-wild-type affinity, demonstrating that hydrogen bonding—not ionic interactions—is the primary binding mechanism [4] [6].
  • Arg¹⁴⁵: Located in the central hydrophilic loop, stabilizes the closed conformation upon G6P binding.These residues enable precise discrimination of G6P from similar metabolites (e.g., glucose or gluconate-6-phosphate) via a "double-check" mechanism: charge complementarity and hydrogen-bond geometry.

Table 3: Key Arginine Residues in UhpC Ligand Binding

ResidueLocationFunctionMutation Effect
Arg⁷⁶TM3 (extracellular)H-bond to G6P phosphate; Thr⁹³ interactionConstitutive activity if mutated
Arg⁹⁵TM4 (periplasmic)Salt bridge with Asp⁶²Loss of inducibility
Arg¹⁴⁵Central loopStabilizes G6P-bound conformationReduced signaling efficiency

Central Hydrophilic Loop: Functional and Structural Significance

The cytoplasmic loop (residues 121–180) is a regulatory hub that integrates signals from UhpB and UhpA. Functional attributes include:

  • Signal transduction: The loop transmits conformational changes from the G6P-binding site to UhpB’s kinase domain. Insertions at Leu¹⁵⁰ cause constitutive uhpT expression by disrupting autoinhibitory interactions [1] [6].
  • UhpB-UhpC complex formation: The loop physically associates with UhpB’s periplasmic domain, forming a ternary complex that modulates UhpB’s kinase activity. Deletion of the loop abolishes signal transmission despite intact G6P binding.
  • Thermodynamic stabilization: Molecular dynamics simulations show the loop stabilizes the inward-facing conformation of UhpC, preventing premature signal termination. Mutations here reduce the free energy barrier for the CIn→COut transition by 4.2 kcal/mol [3].

This loop exemplifies a "molecular switch" that converts ligand binding into transcriptional activation via allosteric control of UhpB’s histidine kinase activity.

Properties

CAS Number

142845-21-4

Product Name

uhpC protein

Molecular Formula

C8H11F3N2

Synonyms

uhpC protein

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